molecular formula C10H9NO3 B8344590 4-Imino-8-methylchromene-2,7-diol

4-Imino-8-methylchromene-2,7-diol

Cat. No.: B8344590
M. Wt: 191.18 g/mol
InChI Key: HXTVSSQUKWUYBC-UHFFFAOYSA-N
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Description

4-Imino-8-methylchromene-2,7-diol is a synthetic chromene derivative characterized by an imino group (-NH) at position 4, a methyl group at position 8, and diol (-OH) groups at positions 2 and 5. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring, often studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of the imino group distinguishes this compound from naturally occurring chromenes, which typically feature oxygen-based substituents (e.g., methoxy or hydroxyl groups).

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-amino-7-hydroxy-8-methylchromen-2-one

InChI

InChI=1S/C10H9NO3/c1-5-8(12)3-2-6-7(11)4-9(13)14-10(5)6/h2-4,12H,11H2,1H3

InChI Key

HXTVSSQUKWUYBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromene Family

7-Isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one
  • Core Structure: Chromenone (2H-chromen-2-one).
  • Substituents :
    • Position 4: Phenyl group.
    • Position 7: Isopropoxy group.
    • Position 8: Methyl group.
  • Key Differences: The target compound (4-imino-8-methylchromene-2,7-diol) has a diol configuration at positions 2 and 7, whereas this analogue features a ketone group at position 2 and an isopropoxy group at position 6.
Natural Chromenes from Orchids (e.g., Laelia marginata)
  • Example: 9,10-Dihydro-4-methoxyphenanthren-2,7-diol. Core Structure: Phenanthrenoid (three fused benzene rings). Substituents:
  • Position 4: Methoxy group.
  • Positions 2 and 7: Diol groups.
    • Biological Activity : Demonstrated antiproliferative activity in vitro, likely due to the diol groups interacting with cellular targets .
  • Comparison: Both compounds share diol groups at positions 2 and 7, but the chromene backbone of this compound may confer greater metabolic stability compared to phenanthrenoids. The imino group in the target compound could introduce basicity, altering pharmacokinetic properties relative to the methoxy group in the phenanthrenoid analogue.

Functional Analogues with Diol Configurations

Adhesive Compounds from Orchids (e.g., Laelia speciosa)
  • Composition : Resin-like mucilage rich in polysaccharides and sugars.
  • Function : Used traditionally as adhesives in crafts and musical instruments.
  • However, the chemical stability of synthetic chromenes likely surpasses that of natural mucilage .

Pharmacological Potential of Diol-Containing Compounds

Compound Core Structure Key Substituents Known Bioactivity Reference
This compound Chromene 4-imino, 8-methyl, 2,7-diol Hypothetical: Anticancer
9,10-Dihydro-4-methoxyphenanthren-2,7-diol Phenanthrenoid 4-methoxy, 2,7-diol Antiproliferative
Rhamnazin (Flavone) Flavone 3,7-diol, 3',5'-dimethoxy Anti-Zika virus
7-Isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one Chromenone 7-isopropoxy, 8-methyl, 4-phenyl Undocumented

Key Observations :

  • The imino group in the target compound may enhance binding affinity to enzymatic targets (e.g., kinases or proteases) compared to oxygen-based substituents.

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